Isoxazole, 3,5-diphenyl-4-(phenylazo)-
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Overview
Description
Isoxazole, 3,5-diphenyl-4-(phenylazo)- is a heterocyclic compound that features an isoxazole ring substituted with phenyl and phenylazo groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Isoxazole, 3,5-diphenyl-4-(phenylazo)-, can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides to alkynes, forming the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and can be performed under mild conditions .
Another method involves the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles . This process is efficient and provides good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are particularly advantageous. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles in a single step .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3,5-diphenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: Substitution reactions can occur at the phenyl or phenylazo groups, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the azo group can produce aniline derivatives .
Scientific Research Applications
Isoxazole, 3,5-diphenyl-4-(phenylazo)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Isoxazole derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Isoxazole, 3,5-diphenyl-4-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Isoxazole, 3,5-diphenyl-4-(phenylazo)- can be compared to other isoxazole derivatives, such as:
3,5-Diphenylisoxazole: Lacks the phenylazo group, resulting in different chemical properties and applications.
4-Phenylazo-3,5-dimethylisoxazole: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both phenyl and phenylazo groups in Isoxazole, 3,5-diphenyl-4-(phenylazo)- imparts unique chemical and biological properties.
Properties
CAS No. |
63296-54-8 |
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Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3,5-diphenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(23-22-18-14-8-3-9-15-18)21(25-24-19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
GYGIUKUOUWVNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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